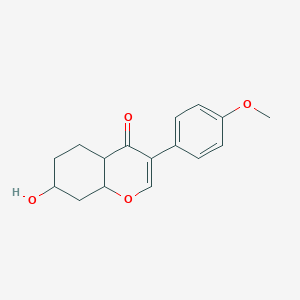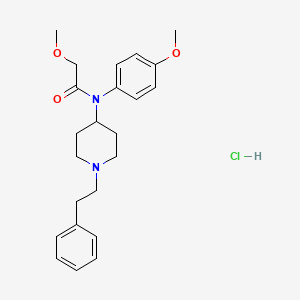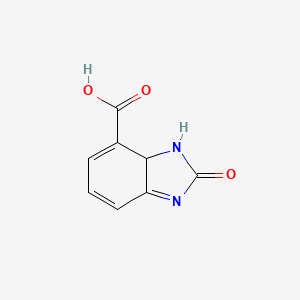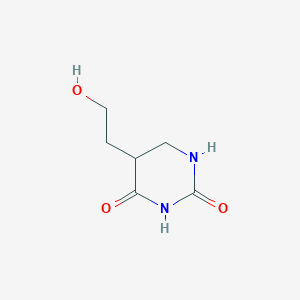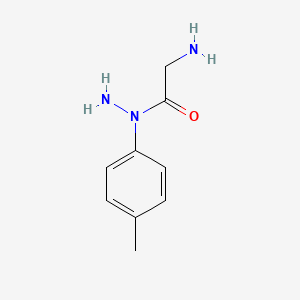
Glycine, N-(4-methylphenyl)-, hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(p-Tolylamino)acetohydrazide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical properties and potential applications. This compound is characterized by the presence of a hydrazide functional group attached to an acetohydrazide backbone, with a p-tolylamino substituent. It is often used as a ligand in coordination chemistry and has shown promising biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Tolylamino)acetohydrazide typically involves the reaction of p-toluidine with ethyl chloroacetate to form ethyl 2-(p-tolylamino)acetate. This intermediate is then treated with hydrazine hydrate to yield the desired product. The reaction conditions generally include refluxing the reactants in ethanol or another suitable solvent .
Industrial Production Methods
While specific industrial production methods for 2-(p-Tolylamino)acetohydrazide are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
2-(p-Tolylamino)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures, to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted hydrazides.
Aplicaciones Científicas De Investigación
2-(p-Tolylamino)acetohydrazide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(p-Tolylamino)acetohydrazide involves its interaction with specific molecular targets and pathways. For instance, as an antimicrobial agent, it disrupts the cell membrane integrity of microorganisms, leading to cell death. In coordination chemistry, it acts as a ligand, forming stable complexes with metal ions through coordination bonds .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Bromophenoxy)acetohydrazide: Similar in structure but with a bromophenoxy substituent.
2-Hydroxy-5-((4-nitrophenyl)diazenyl)benzylidene)-2-(p-Tolylamino)acetohydrazide: Contains an azo group and shows different biological activities.
Uniqueness
2-(p-Tolylamino)acetohydrazide is unique due to its specific p-tolylamino substituent, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its potential antimicrobial activity make it a compound of significant interest in various research fields .
Propiedades
Fórmula molecular |
C9H13N3O |
|---|---|
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
2-amino-N-(4-methylphenyl)acetohydrazide |
InChI |
InChI=1S/C9H13N3O/c1-7-2-4-8(5-3-7)12(11)9(13)6-10/h2-5H,6,10-11H2,1H3 |
Clave InChI |
VNNYGBIQQVJHQW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N(C(=O)CN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


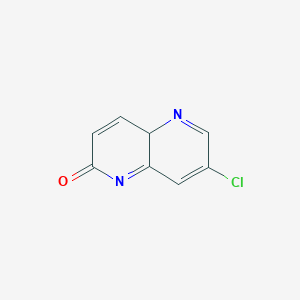
![2-[(1R,2R,5R)-5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(4,4,5,5,6,6,7,7,8,8,8-undecadeuterio-2-methyloctan-2-yl)phenol](/img/structure/B12358847.png)
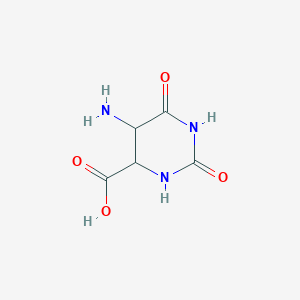
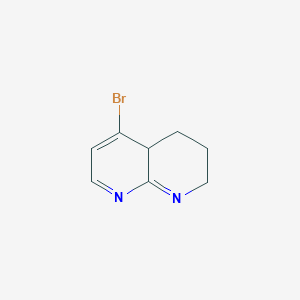
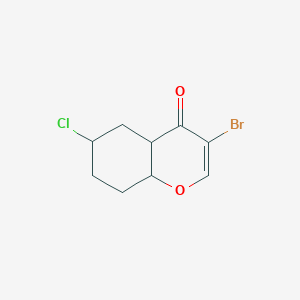
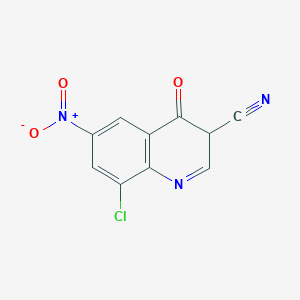
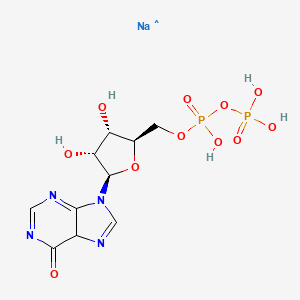
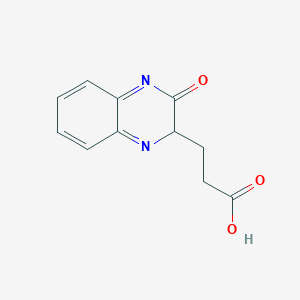
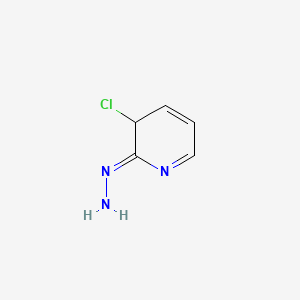
![4-[4-(3-Hydroxyphenyl)-3-(4-methylphenyl)-6-oxo-1,2,3,3a,4,6a-hexahydropyrrolo[3,4-c]pyrazol-5-yl]benzoic acid](/img/structure/B12358890.png)
